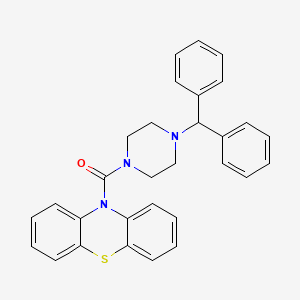![molecular formula C22H20O3 B11604449 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604449.png)
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with multiple methyl groups and a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Addition of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base for benzylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Also known as bergapten, this compound has a similar furochromenone core but with different substituents .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Known as imperatorin, it features an isopentenyloxy group instead of the benzyl group .
- 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Also called isopimpinellin, this compound has methoxy groups at positions 4 and 9 .
Uniqueness
8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-12-10-18-20(21-19(12)13(2)15(4)24-21)14(3)17(22(23)25-18)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3 |
InChI Key |
YMMLRGVFZDAKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11604386.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604391.png)
![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)
![5-(benzenesulfonyl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11604401.png)
![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604407.png)

![2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11604414.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide](/img/structure/B11604415.png)
![2-ethoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11604421.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-8-hydroxy-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydroacridin-1(2H)-one](/img/structure/B11604434.png)
![methyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604440.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11604441.png)